molecular formula C8H8Cl2N2 B8188975 [1,6]Naphthyridine dihydrochloride CAS No. 54902-68-0

[1,6]Naphthyridine dihydrochloride

Cat. No. B8188975
CAS RN: 54902-68-0
M. Wt: 203.07 g/mol
InChI Key: QEGGDAGJVDTPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,6]Naphthyridine dihydrochloride is a useful research compound. Its molecular formula is C8H8Cl2N2 and its molecular weight is 203.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,6]Naphthyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,6]Naphthyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomedical Ligands : 1,6-naphthyridin-2(1H)-ones, a related compound, have potential as biomedical ligands for various receptors. They can be synthesized with diverse substituents and methods, suggesting a range of applications in this area (Oliveras et al., 2021).

  • Fluorescent DNA-binding Compounds : Dibenzo[b,h][1,6]naphthyridines derived from 2-acetylaminobenzaldehyde exhibit strong fluorescence, which changes upon intercalation into double-stranded DNA. This property makes them useful for studying DNA interactions and possibly for therapeutic applications (Okuma et al., 2014).

  • Cancer Therapy : Compounds like 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones show potential as selective inhibitors of c-Src protein tyrosine kinases, which are significant in cancer therapy (Thompson et al., 2000).

  • HIV-1 Integrase Inhibitors : Novel 1,6-naphthyridine-7-carboxamides have shown promise as potent HIV-1 integrase inhibitors and effective cytotoxic agents for cancer therapeutics (Zeng et al., 2012).

  • Synthetic Methods : There are various synthetic methods for creating 1,6-naphthyridine derivatives, including solvent-free and catalyst-free methods, which have applications in cancer chemotherapy, antibacterials, and antivirals (Hameed, 2015).

  • Kinase Inhibitors : The 1,6-naphthyridine motif can be substituted to create new c-Met kinase inhibitors with improved potency and activity, indicating potential in cancer treatment (Wang et al., 2013).

  • Anticancer Properties : Recent developments in synthesizing functionalized 1,6-naphthyridines highlight their importance in anticancer research, showcasing their potential in synthetic and medicinal chemistry fields (Lavanya et al., 2021).

  • Uranium Extraction : Phosphoryl-substituted 1,8-naphthyridines have been used to extract uranium(VI) from aqueous solutions, offering a new method for uranium extraction (Bodrin et al., 2016).

  • Anti-inflammatory and Anti-oxidant Properties : A 1,6-naphthyridine compound synthesized through a one-pot multicomponent method exhibits excellent anti-inflammatory and anti-oxidant properties (Lavanya et al., 2015).

  • Nonlinear Optics : 1,6-naphthyridine derivatives have been investigated for their potential in nonlinear optics, exhibiting second harmonic generation with lasers and promising efficiency in various solvents (Indirapriyadharshini et al., 2002).

properties

IUPAC Name

1,6-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-6H;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGDAGJVDTPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)N=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705253
Record name 1,6-Naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,6]Naphthyridine dihydrochloride

CAS RN

54902-68-0
Record name 1,6-Naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,6]Naphthyridine dihydrochloride
Reactant of Route 2
[1,6]Naphthyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[1,6]Naphthyridine dihydrochloride
Reactant of Route 4
[1,6]Naphthyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[1,6]Naphthyridine dihydrochloride
Reactant of Route 6
[1,6]Naphthyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.